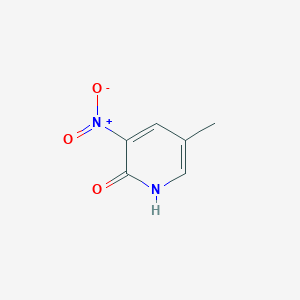

2-Hydroxy-5-methyl-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >23.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403369. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)6(9)7-3-4/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAINEQVHSHARMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323215 | |

| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823345 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7464-14-4 | |

| Record name | 7464-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Hydroxy-5-methyl-3-nitropyridine" synthesis from 2-amino-5-methylpyridine

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine from 2-amino-5-methylpyridine

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. Its synthesis from the readily available starting material, 2-amino-5-methylpyridine, involves a sequential nitration and diazotization-hydrolysis reaction. This guide provides a comprehensive overview of a one-pot synthesis protocol, adapted from established methodologies for structurally similar compounds. The process is designed for efficiency, minimizing the need for isolation of the nitrated intermediate.

This document details the reaction pathway, provides a quantitative summary of reaction parameters, and outlines a step-by-step experimental protocol. It is intended for an audience of researchers, chemists, and professionals in the field of drug development.

Reaction Pathway and Mechanism

The synthesis of this compound from 2-amino-5-methylpyridine proceeds in two primary stages that can be performed sequentially in a single reaction vessel:

-

Electrophilic Nitration: The pyridine ring of 2-amino-5-methylpyridine is first nitrated. The amino group is a strong activating group, but under strongly acidic conditions (concentrated sulfuric acid), it is protonated to form the anilinium ion, which is deactivating. However, the reaction proceeds, with the nitro group (-NO₂) being directed primarily to the 3-position, influenced by the electronic effects of the ring nitrogen and the methyl group.

-

Diazotization and Hydrolysis: Following nitration, the amino group of the resulting 2-amino-5-methyl-3-nitropyridine is converted into a diazonium salt using sodium nitrite in a cold, acidic solution. The diazonium salt is unstable and readily undergoes hydrolysis, replacing the diazonium group (-N₂⁺) with a hydroxyl group (-OH) to yield the final product.

The overall transformation is illustrated in the workflow below.

Caption: One-pot synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis, based on molar equivalents and typical reaction conditions adapted from analogous procedures.[1][2]

| Parameter | Step 1: Nitration | Step 2: Diazotization & Hydrolysis |

| Starting Material | 2-amino-5-methylpyridine | 2-amino-5-methyl-3-nitropyridine (in situ) |

| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ | Sodium Nitrite (NaNO₂), Water |

| Molar Ratio (Reagent:Substrate) | HNO₃: ~1.0-1.1 eq | NaNO₂: ~1.1-1.5 eq |

| Solvent | Conc. H₂SO₄ | Aqueous H₂SO₄ (from previous step) |

| Temperature | 10-20°C (addition), 40-50°C (reaction) | 0-10°C |

| Reaction Time | ~1-2 hours | ~1-2 hours |

Detailed Experimental Protocol

This protocol is adapted from a one-pot synthesis method for similar pyridine derivatives.[1] Caution: This procedure involves the use of concentrated and fuming acids. All operations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

Materials and Reagents:

-

2-amino-5-methylpyridine (C₆H₈N₂)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Ammonia solution (for neutralization)

Procedure:

Step 1: Nitration

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (approx. 8-10 times the mass of the starting material).

-

Cool the sulfuric acid to 10-20°C in an ice-water bath.

-

Slowly add 2-amino-5-methylpyridine (1.0 eq) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 20°C.

-

Once the addition is complete and the starting material is fully dissolved, begin the dropwise addition of concentrated nitric acid (1.0-1.1 eq) via the dropping funnel. Maintain the internal temperature between 10-20°C throughout the addition.

-

After the nitric acid has been added, remove the ice bath and warm the reaction mixture to 40-50°C.

-

Stir the mixture at 40-50°C for 1-2 hours, monitoring the reaction progress by TLC or HPLC if desired.

Step 2: Diazotization and Hydrolysis

-

After the nitration is complete, cool the reaction mixture back down to room temperature.

-

In a separate, larger beaker, prepare a mixture of crushed ice and water.

-

Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. This quenching step is highly exothermic and should be performed with caution. The temperature should be maintained below 10°C.

-

Cool the resulting aqueous solution to 0-5°C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1-1.5 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold, stirred reaction mixture. Maintain the temperature strictly between 0-10°C to ensure the stability of the diazonium intermediate. Effervescence (release of N₂ gas) may be observed.

-

After the addition is complete, continue stirring the mixture in the cold bath for an additional 1-2 hours.

Step 3: Product Isolation and Purification

-

The product, this compound, will precipitate out of the acidic solution.

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid and salts.

-

Dry the collected solid under vacuum to obtain the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Logical Diagram of Experimental Steps

The following diagram outlines the logical flow of the experimental procedure.

References

Physicochemical properties of "2-Hydroxy-5-methyl-3-nitropyridine"

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, offering crucial data for researchers and professionals in drug development and chemical synthesis. This document outlines key molecular identifiers, physical characteristics, and solubility data, supported by detailed experimental protocols for its synthesis and the determination of its fundamental properties.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its application in research and development. These properties influence its reactivity, bioavailability, and suitability as a synthetic intermediate.

Molecular Structure and Identifiers

-

IUPAC Name: 5-methyl-3-nitro-1H-pyridin-2-one[1]

-

Synonyms: 5-Methyl-3-nitro-2-pyridinol, 5-Methyl-3-nitro-2(1H)-pyridone, 6-Hydroxy-5-nitro-3-picoline[2]

-

Appearance: Pale yellow to light brown crystalline solid.[3] It can also appear as a white to yellow powder or crystals.[2]

Tabulated Physicochemical Data

A summary of the key quantitative physicochemical data for this compound is presented in Table 1 for ease of reference and comparison.

| Property | Value | Source |

| Molecular Weight | 154.12 g/mol | [1][6] |

| Melting Point | 179 °C (decomposes) | [4][6][7] |

| Water Solubility | >23.1 µg/mL (at pH 7.4) | [1][3] |

| Physical State | Solid | [5] |

| Color | Pale yellow to light brown | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication of synthesis and the accurate determination of physicochemical properties. This section provides an overview of relevant experimental procedures.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of 2-hydroxy-5-methylpyridine.[3] A general procedure is as follows:

-

Preparation of the Nitrating Mixture: A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled in an ice bath.[4]

-

Nitration Reaction: 2-Hydroxy-5-methylpyridine is slowly added to the cooled nitrating mixture while maintaining a low temperature (e.g., 0-5 °C).[4] The reaction is stirred for a set period.

-

Quenching and Precipitation: The reaction mixture is then poured into ice water, leading to the precipitation of the crude product.[4]

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water, and dried.[4] Further purification can be achieved by recrystallization from a suitable solvent like water.[4]

Determination of Melting Point

The melting point of an organic solid is a key indicator of its purity and can be determined using a melting point apparatus.[8]

-

Sample Preparation: A small amount of the dried, crystalline this compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point range.[8]

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.[9]

-

Sample Preparation: An excess amount of this compound is added to a known volume of water (or a buffered solution at a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation and Analysis: The saturated solution is carefully separated from the excess solid by filtration or centrifugation. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizing the Synthesis Workflow

A diagram illustrating the general workflow for the synthesis of this compound provides a clear visual representation of the process.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules.[3] It is utilized in the preparation of various bioactive compounds, including potential antihypertensive and anti-inflammatory agents.[3] Additionally, it is a precursor in the agrochemical industry for the development of herbicidal agents.[3] The compound's reactivity is also exploited in the synthesis of other chemical reagents, such as 2-chloro-5-methyl-3-nitropyridine.[4]

References

- 1. This compound | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7464-14-4 | TCI AMERICA [tcichemicals.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 7464-14-4 [chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. 2-ヒドロキシ-5-メチル-3-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [stenutz.eu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-5-methyl-3-nitropyridine (CAS: 7464-14-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-methyl-3-nitropyridine is a pivotal chemical intermediate with the CAS number 7464-14-4. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, key chemical reactions, and significant applications, particularly in the realm of pharmaceutical development. Detailed experimental protocols for its synthesis and subsequent chlorination are presented, alongside spectroscopic data for its characterization. Furthermore, this document elucidates the role of its derivatives as modulators of critical biological pathways, such as the Janus kinase 2 (JAK2) signaling pathway, highlighting its importance for drug discovery and medicinal chemistry.

Physicochemical Properties

This compound is a pale yellow to light brown crystalline solid at room temperature.[1] It exhibits limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and dimethylformamide.[1] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 7464-14-4 | [2] |

| Molecular Formula | C₆H₆N₂O₃ | [2] |

| Molecular Weight | 154.12 g/mol | [2] |

| Appearance | Pale yellow to light brown crystalline solid | [1] |

| Melting Point | Data not consistently available | |

| Flash Point | 179 °C | [2] |

| Water Solubility | >23.1 µg/mL | PubChem |

| SMILES | Cc1cc(c(O)nc1)--INVALID-LINK--[O-] | PubChem |

| InChIKey | QAINEQVHSHARMD-UHFFFAOYSA-N | PubChem |

Synthesis and Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic nitration of 2-hydroxy-5-methylpyridine. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.[1]

Experimental Protocol: Nitration of 2-Hydroxy-5-methylpyridine

-

Reagents: 2-hydroxy-5-methylpyridine, concentrated sulfuric acid (98%), concentrated nitric acid (68%).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to -10°C in an ice-salt bath.

-

Slowly add 2-hydroxy-5-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 0°C.

-

Once the addition is complete, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium hydroxide until the pH is between 4 and 5.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Caption: Synthesis of this compound via nitration.

Chlorination to 2-Chloro-5-methyl-3-nitropyridine

A primary application of this compound is as a precursor for the synthesis of 2-chloro-5-methyl-3-nitropyridine, a valuable intermediate in medicinal chemistry.[3] This transformation is typically achieved through reaction with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

Experimental Protocol: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

-

Reagents: this compound (0.01 mol), thionyl chloride (15 mL), N,N-dimethylformamide (DMF, catalytic amount).[1]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound and thionyl chloride.[1]

-

Add a small amount of DMF as a catalyst.[1]

-

Heat the reaction mixture to reflux for 3 hours.[1]

-

After cooling to room temperature, carefully evaporate the excess thionyl chloride under reduced pressure.[1]

-

Dilute the reaction residue with water.[1]

-

Extract the aqueous solution with dichloromethane.[1]

-

Dry the combined organic phases over anhydrous sodium sulfate and evaporate the solvent to afford 2-chloro-5-methyl-3-nitropyridine.[1] An isolated yield of 92% has been reported for this procedure.[1]

-

Caption: Conversion to 2-Chloro-5-methyl-3-nitropyridine.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Computational studies using Density Functional Theory (DFT) have been employed to simulate its vibrational spectra (FTIR and Raman), showing good agreement with experimental data.

| Spectroscopic Data | Key Features |

| FTIR (Predicted) | Characteristic peaks for O-H, C-H, C=C, C=N, and NO₂ stretching and bending vibrations. |

| ¹H NMR (Predicted) | Signals corresponding to the methyl protons and the aromatic protons on the pyridine ring. The chemical shift of the hydroxyl proton is solvent-dependent. |

| ¹³C NMR (Predicted) | Resonances for the six carbon atoms of the substituted pyridine ring. |

Applications in Drug Development

While this compound itself is not typically the active pharmaceutical ingredient (API), it serves as a crucial building block for the synthesis of bioactive molecules. Its derivatives, particularly those obtained from 2-chloro-5-methyl-3-nitropyridine, have shown significant potential in medicinal chemistry.

Inhibition of Janus Kinase 2 (JAK2)

Derivatives of 2-chloro-5-methyl-3-nitropyridine have been synthesized and identified as potent inhibitors of Janus kinase 2 (JAK2).[3] JAK2 is a non-receptor tyrosine kinase that plays a critical role in the JAK-STAT signaling pathway, which is integral to cytokine signaling and cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders.

The synthesis of these JAK2 inhibitors involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-methyl-3-nitropyridine with various amines, followed by further functional group manipulations.[3]

Caption: Inhibition of the JAK2 signaling pathway by nitropyridine derivatives.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. Its straightforward preparation and reactivity make it an important precursor for more complex molecules, particularly in the pharmaceutical industry. The demonstrated activity of its derivatives as JAK2 inhibitors underscores its potential for the development of novel therapeutics for a range of diseases. This guide provides a foundational understanding of its chemistry and applications for researchers and scientists in the field of drug discovery and development.

References

Molecular structure and weight of "2-Hydroxy-5-methyl-3-nitropyridine"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 2-Hydroxy-5-methyl-3-nitropyridine. It is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development. This document collates available data on its chemical identity, properties, and synthetic methods. Due to a lack of specific experimental data in publicly accessible literature, this guide outlines a general workflow for its synthesis and characterization. No significant biological activity or involvement in specific signaling pathways has been reported for this compound.

Chemical Identity and Molecular Structure

This compound, with the CAS Number 7464-14-4, is a substituted pyridine derivative. Its IUPAC name is 5-methyl-3-nitro-1H-pyridin-2-one .[1] This nomenclature indicates that the compound predominantly exists in the pyridin-2-one tautomeric form, which is a common characteristic for 2-hydroxypyridines.

The fundamental structure consists of a pyridine ring substituted with a hydroxyl group at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-methyl-3-nitro-1H-pyridin-2-one[1] |

| CAS Number | 7464-14-4[1] |

| Molecular Formula | C₆H₆N₂O₃[1] |

| SMILES String | CC1=CC(=C(N=C1)O)--INVALID-LINK--[O-] |

| Synonyms | 5-Methyl-3-nitro-2-pyridinol, 5-Methyl-3-nitro-2(1H)-pyridone, 6-Hydroxy-5-nitro-3-picoline |

Physicochemical Properties

This compound is typically a white to yellow or brown crystalline powder.[2] Its solubility in water is limited.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | White to yellow or brown powder/crystal | [2] |

| Melting Point | 179 °C (decomposes) | [2] |

| Solubility | Sparingly soluble in water |

Note: Some variations in the melting point have been reported in the literature.

Experimental Protocols

General Synthesis Workflow

The synthesis of substituted nitropyridines often involves the nitration of a corresponding pyridine precursor. A plausible synthetic route for this compound would start with 2-hydroxy-5-methylpyridine.

Experimental Steps:

-

Nitration: The precursor, 2-hydroxy-5-methylpyridine, is dissolved in a suitable solvent, typically a strong acid like sulfuric acid.

-

A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise to the solution while maintaining a low temperature to control the reaction rate and prevent side reactions.

-

The reaction mixture is stirred for a specified period to ensure complete nitration.

-

Work-up: The reaction is quenched by carefully pouring the mixture over ice.

-

The resulting precipitate, this compound, is collected by filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the final product.

Characterization Methods

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl, nitro, and methyl groups, as well as the pyridine ring vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Melting Point Analysis: The melting point of the purified product would be measured and compared with literature values to assess its purity.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of significant published data on the biological activity of this compound. While some sources suggest its potential use as an intermediate in the synthesis of biologically active molecules, such as transglutaminase 2 (TG2) inhibitors, direct evidence of its own biological function or its involvement in specific signaling pathways is not available.[2] Further research is required to explore the pharmacological potential of this compound.

Conclusion

This compound is a well-defined chemical entity with established structural and basic physicochemical properties. While detailed experimental protocols and biological activity data are scarce in the public domain, this guide provides a foundational understanding of the compound and a logical approach to its synthesis and characterization. This information can serve as a valuable starting point for researchers interested in exploring the potential applications of this molecule in medicinal chemistry and materials science.

References

Spectroscopic Profile of 2-Hydroxy-5-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 2-hydroxy-5-methyl-3-nitropyridine (CAS No: 7464-14-4). The information compiled herein is intended to support research and development activities by providing key analytical data for the characterization of this molecule. This document presents available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols for these analytical techniques.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Parameter | Data |

| ¹H NMR | Data not publicly available. |

| ¹³C NMR | Data not publicly available. |

Table 2: Infrared (IR) and Raman Spectroscopy Data

| Technique | Key Peaks (cm⁻¹) | Assignment |

| FTIR | Data requires access to the full text of "FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine". | Vibrational modes of the molecule. |

| Raman | Data requires access to the full text of "FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine". | Vibrational modes of the molecule. |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Data |

| Molecular Formula | C₆H₆N₂O₃[1] |

| Molecular Weight | 154.13 g/mol [2][3] |

| Mass Spectrum | Data not publicly available. |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the cited literature. However, the following sections describe general methodologies for obtaining NMR, IR, and MS data for solid organic compounds, which can be adapted for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining high-resolution ¹H NMR spectra of pyridine derivatives involves the following steps:

-

Sample Preparation: Accurately weigh 5-25 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) is typically added.[4] The tube is then capped and gently inverted several times to ensure a homogeneous solution.[4]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[4]

-

Data Acquisition:

-

The instrument is locked onto the deuterium signal of the solvent to compensate for magnetic field drift.[4]

-

The magnetic field is shimmed to achieve optimal homogeneity.[4]

-

A standard one-dimensional proton pulse-acquire experiment is performed at a constant temperature, usually 298 K (25 °C).[4]

-

A suitable number of scans (e.g., 8 to 32) are acquired to achieve an adequate signal-to-noise ratio.[4]

-

A relaxation delay of 1-5 seconds is set between pulses.[4]

-

-

Data Processing:

Infrared (IR) Spectroscopy

For solid organic compounds like this compound, the Attenuated Total Reflectance (ATR) or the thin solid film method is commonly used.

Thin Solid Film Method:

-

Sample Preparation: Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[5]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5] The number of scans can be adjusted to obtain a good quality spectrum.

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for the analysis of pyridine derivatives.

-

Sample Preparation: For a solid sample, it would typically be dissolved in a suitable solvent before injection.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is commonly used.

-

GC Separation:

-

MS Analysis:

-

Ionization: Electron ionization (EI) is a standard method for generating ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier or similar detector records the abundance of each ion.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a solid organic compound.

References

An In-depth Technical Guide on the Solubility of 2-Hydroxy-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 2-Hydroxy-5-methyl-3-nitropyridine in common laboratory solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature and chemical databases, this document summarizes the existing qualitative and quantitative findings and furnishes a detailed, generalized experimental protocol for researchers to determine the solubility of this compound in their own laboratories.

Introduction to this compound

This compound is a substituted pyridine derivative. Understanding its solubility is crucial for a wide range of applications, including chemical synthesis, formulation development, and in vitro biological assays. Solubility data informs the choice of appropriate solvent systems for reactions, purification, and the preparation of stock solutions for screening and analysis.

Solubility Profile

The solubility of this compound has been described qualitatively in several sources, with limited quantitative data currently available.

Qualitative Solubility:

General observations indicate that this compound has limited solubility in aqueous solutions and is more readily soluble in common organic solvents. It is described as having "limited solubility in water" and being "sparingly soluble in water".[1] Conversely, it "dissolves more readily in common organic solvents such as ethanol, acetone, and dimethylformamide".[1]

Quantitative Solubility Data:

To date, a single quantitative solubility measurement has been identified in the public domain. This data pertains to its solubility in an aqueous buffer at a physiological pH.

Table 1: Quantitative Solubility of this compound

| Solvent System | Temperature | pH | Solubility |

| Aqueous Buffer | Not Specified | 7.4 | >23.1 µg/mL |

This data is sourced from the PubChem database.[2]

Experimental Protocol for Determining Thermodynamic Solubility

For researchers requiring precise solubility data, the following generalized protocol based on the "shake-flask" method is recommended for determining the thermodynamic (or equilibrium) solubility of a crystalline solid like this compound.[1][3][4][5][6]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid, crystalline powder)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vial at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Precisely dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as µg/mL, mg/mL, or molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

While there is a clear indication that this compound exhibits poor aqueous solubility and better solubility in organic solvents, there is a significant lack of quantitative data in the public domain. The provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in various solvents of interest. Such data is essential for advancing research and development activities involving this compound.

References

- 1. In-vitro Thermodynamic Solubility [protocols.io]

- 2. This compound | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. dissolutiontech.com [dissolutiontech.com]

Tautomerism in 2-Hydroxy-5-methyl-3-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2-hydroxy-5-methyl-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide synthesizes available experimental and computational data to elucidate the factors governing the predominance of the pyridinone tautomer. While direct experimental quantification of the tautomeric equilibrium for this specific molecule is limited in publicly accessible literature, this guide leverages extensive data from the closely related analogue, 2-hydroxy-5-nitropyridine, to provide a robust and well-supported analysis. This includes a summary of quantitative data, detailed experimental and computational protocols for studying such equilibria, and visualizations of the tautomeric relationship and analytical workflows.

Introduction to Tautomerism in 2-Hydroxypyridines

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules. In the case of 2-hydroxypyridine derivatives, the principal tautomeric forms are the enol (2-hydroxypyridine) and the keto (2-pyridone) forms. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the surrounding solvent environment.

For this compound, the equilibrium lies between this compound (enol form) and 5-methyl-3-nitro-1H-pyridin-2-one (keto form). The presence of an electron-withdrawing nitro group at the 3-position and an electron-donating methyl group at the 5-position influences the relative stability of these tautomers.

Factors Influencing the Tautomeric Equilibrium

The tautomeric equilibrium of this compound is primarily dictated by a combination of electronic effects of the substituents and the polarity of the solvent.

-

Electronic Effects: The electron-withdrawing nitro group at the 3-position is expected to increase the acidity of the N-H proton in the keto form, thereby stabilizing it. Conversely, the electron-donating methyl group at the 5-position can slightly destabilize the keto form through inductive effects. However, the strong resonance and inductive effects of the nitro group are generally considered to have a more dominant influence.

-

Solvent Effects: In polar solvents, the more polar tautomer is generally favored. The keto form (5-methyl-3-nitro-1H-pyridin-2-one) possesses a larger dipole moment compared to the enol form and is therefore stabilized to a greater extent by polar solvents through dipole-dipole interactions and hydrogen bonding. In non-polar solvents, the enol form may be more prevalent.

Quantitative Analysis of Tautomeric Equilibrium

The following tables summarize computational and experimental data for the analogous 2-hydroxy-5-nitropyridine, which can be considered a reasonable proxy for understanding the tautomerism of this compound.

Table 1: Calculated Relative Energies of 2-Hydroxy-5-nitropyridine Tautomers

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| Keto (5-nitro-2-pyridone) | DFT (B3LYP) | 6-311++G(d,p) | 0.00 | [1] |

| Enol (2-hydroxy-5-nitropyridine) | DFT (B3LYP) | 6-311++G(d,p) | 1.345 | [1] |

| Keto (5-nitro-2-pyridone) | DFT (ωB97XD) | 6-311++G(d,p) | 0.00 | [1] |

| Enol (2-hydroxy-5-nitropyridine) | DFT (ωB97XD) | 6-311++G(d,p) | 0.857 | [1] |

Table 2: Experimental Spectroscopic Data for 2-Hydroxy-5-nitropyridine in DMSO-d6

| Tautomer | 1H NMR Chemical Shifts (ppm) | 13C NMR Chemical Shifts (ppm) | Reference |

| Keto (major) | 12.5 (NH), 8.8 (H6), 8.1 (H4) | 162.1 (C2), 143.2 (C6), 139.8 (C5), 133.9 (C4), 108.9 (C3) | [1] |

Experimental Protocols

The study of tautomerism in this compound involves a combination of synthesis and spectroscopic analysis.

Synthesis of this compound

A general method for the synthesis of nitropyridine derivatives involves the nitration of the corresponding hydroxypyridine precursor.

Materials:

-

2-Hydroxy-5-methylpyridine

-

Concentrated Sulfuric Acid (H2SO4)

-

Concentrated Nitric Acid (HNO3)

-

Ice

-

Deionized Water

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-hydroxy-5-methylpyridine to concentrated sulfuric acid.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 2-hydroxy-5-methylpyridine in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.

Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Procedure:

-

Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Acquire 1H and 13C NMR spectra.

-

The chemical shifts of the protons and carbons will be indicative of the predominant tautomeric form. For the keto form, a characteristic N-H proton signal is expected, while the enol form would show an O-H proton signal. The chemical shifts of the ring protons and carbons will also differ significantly between the two tautomers.

-

Integration of the distinct signals for each tautomer in the 1H NMR spectrum can be used to determine the tautomeric ratio.

4.2.2 Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium as the two forms will have different absorption maxima.

Procedure:

-

Prepare a series of solutions of this compound in the solvent of interest at various concentrations.

-

Acquire the UV-Vis spectrum for each solution.

-

The keto and enol forms will exhibit distinct λmax values. By analyzing the changes in the absorption spectra with solvent polarity, the position of the equilibrium can be inferred.

4.2.3 Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer.

Procedure:

-

Acquire the IR and Raman spectra of the solid sample or a solution.

-

The keto form will show a characteristic C=O stretching vibration, while the enol form will exhibit an O-H stretching vibration.

Computational Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the relative stabilities and spectroscopic properties of tautomers.

Methodology:

-

Geometry Optimization: The structures of both the enol and keto tautomers are optimized using a DFT functional (e.g., B3LYP, ωB97XD) and a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface and to obtain theoretical vibrational spectra.

-

Energy Calculations: The electronic energies of the optimized tautomers are calculated to determine their relative stabilities. Solvation effects can be included using a continuum solvation model (e.g., PCM, SMD).

-

NMR Chemical Shift Calculations: The NMR chemical shifts for both tautomers can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method to aid in the interpretation of experimental spectra.

Visualizations

The following diagrams illustrate the tautomeric equilibrium and a general workflow for its experimental investigation.

Caption: Tautomeric equilibrium of this compound.

References

2-Hydroxy-5-methyl-3-nitropyridine: A Comprehensive Technical Guide for Organic Synthesis Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxy-5-methyl-3-nitropyridine, a key organic synthesis intermediate. It covers its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in the development of bioactive molecules, including pharmaceuticals.

Core Properties and Specifications

This compound is a pale yellow to light brown crystalline solid.[1] It serves as a versatile building block in organic synthesis, primarily due to the reactivity of its pyridine ring, which is functionalized with hydroxyl, methyl, and nitro groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7464-14-4 | [1][2] |

| Molecular Formula | C₆H₆N₂O₃ | [1][2] |

| Molecular Weight | 154.13 g/mol | [2] |

| Appearance | Pale yellow to light brown crystalline solid | [1] |

| Melting Point | 250 °C | [2] |

| Solubility | Limited solubility in water; soluble in ethanol, acetone, and dimethylformamide. | [1] |

| Purity | Min. 98.0% (GC, T) | [2] |

Spectroscopic Data

Table 2: Spectroscopic Data Summary

| Technique | Description |

| ¹H NMR | Expected signals would correspond to the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing nitro group and the hydroxyl group. |

| ¹³C NMR | Expected signals would include those for the carbon atoms of the pyridine ring and the methyl group. The positions of the signals would be dictated by the electronic effects of the substituents. |

| FTIR | Characteristic peaks would be expected for the O-H stretching of the hydroxyl group, C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and N-O stretching of the nitro group. |

Synthesis and Experimental Protocols

The primary synthesis of this compound involves the nitration of 2-hydroxy-5-methylpyridine. This intermediate is then often converted to 2-chloro-5-methyl-3-nitropyridine to facilitate further nucleophilic substitution reactions.

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-methylpyridine in concentrated sulfuric acid and cool the mixture to -10°C in an ice-salt bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 0°C.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 40°C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice water.

-

Neutralization and Extraction: Adjust the pH of the aqueous solution to 4-5 using a saturated sodium hydroxide solution. Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.

Caption: Synthesis of this compound.

Conversion to 2-Chloro-5-methyl-3-nitropyridine

The conversion of the hydroxyl group to a chloro group is a critical step for enhancing the reactivity of the pyridine ring towards nucleophilic substitution.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser, suspend this compound (0.01 mol) in thionyl chloride (15 ml).

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux and maintain for 3 hours.

-

Work-up: After cooling, carefully evaporate the excess thionyl chloride under reduced pressure.

-

Extraction: Dilute the residue with water and extract the product with dichloromethane.

-

Purification: Dry the combined organic phases over anhydrous sodium sulfate and evaporate the solvent to yield the product. An isolated yield of 92% has been reported for this reaction.

Caption: Conversion to 2-Chloro-5-methyl-3-nitropyridine.

Applications in the Synthesis of Bioactive Molecules

This compound, primarily through its chlorinated derivative, is a valuable intermediate in the synthesis of a range of bioactive compounds. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Synthesis of JAK2 Inhibitors

The Janus kinase (JAK) family of enzymes are critical components of signaling pathways that regulate cell growth, survival, and differentiation. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions. Consequently, JAK inhibitors are an important class of therapeutic agents. 2-Chloro-5-methyl-3-nitropyridine can serve as a precursor for the synthesis of potent JAK2 inhibitors.

Workflow for JAK2 Inhibitor Synthesis:

Caption: General workflow for JAK2 inhibitor synthesis.

JAK/STAT Signaling Pathway:

The JAK/STAT signaling cascade is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs, which in turn phosphorylate STAT proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription. JAK2 inhibitors block this pathway by inhibiting the kinase activity of JAK2.

Caption: Inhibition of the JAK/STAT signaling pathway by a JAK2 inhibitor.

Synthesis of the Antimalarial Drug Pyronaridine

2-Chloro-5-nitropyridine, a related compound, is a known intermediate in the synthesis of the antimalarial drug pyronaridine. This highlights the utility of the nitropyridine scaffold in developing anti-infective agents. The synthesis of pyronaridine from 2-chloro-5-nitropyridine involves a series of reactions including nucleophilic substitution and subsequent chemical transformations.

Mechanism of Action of Pyronaridine:

Pyronaridine's primary antimalarial activity stems from its interference with the detoxification of heme in the malaria parasite. The parasite digests hemoglobin, releasing toxic free heme. It normally polymerizes this heme into non-toxic hemozoin. Pyronaridine inhibits this polymerization, leading to a buildup of toxic heme and subsequent parasite death.

Caption: Mechanism of action of the antimalarial drug Pyronaridine.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its chlorinated derivative make it an important starting material for the development of complex, biologically active molecules. The examples of JAK2 inhibitors and the antimalarial drug pyronaridine underscore the significance of this chemical scaffold in medicinal chemistry and drug discovery. This guide provides a foundational understanding for researchers and professionals working in these fields.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-Hydroxy-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in 2-hydroxy-5-methyl-3-nitropyridine. The document details the electronic effects influencing its reactivity, its tautomeric nature, and key chemical transformations including O-alkylation, O-acylation, and chlorination. Detailed experimental protocols, quantitative data where available, and logical workflow diagrams are presented to facilitate the practical application of this versatile building block in research and drug development.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The reactivity of its hydroxyl group is a key determinant in its utility as a precursor for a diverse range of functionalized molecules. This guide explores the chemical behavior of this hydroxyl group, providing a technical resource for scientists working with this compound.

The pyridine ring, being electron-deficient, influences the properties of its substituents. Furthermore, the presence of a strong electron-withdrawing nitro group at the 3-position and an electron-donating methyl group at the 5-position creates a unique electronic environment that directly impacts the reactivity of the hydroxyl group at the 2-position.

Tautomerism and Electronic Effects

The hydroxyl group of this compound exists in equilibrium with its tautomeric form, 5-methyl-3-nitro-2(1H)-pyridone. This tautomerism is a critical factor in determining the outcome of its reactions.

The strong electron-withdrawing nature of the nitro group (-NO₂) at the meta-position to the hydroxyl group significantly influences its acidity and nucleophilicity through inductive and resonance effects[1][2]. This generally makes the hydroxyl proton more acidic and the oxygen atom less nucleophilic compared to unsubstituted 2-hydroxypyridine.

Reactivity of the Hydroxyl Group

The hydroxyl group of this compound can undergo several key reactions, making it a versatile handle for molecular modification. These reactions primarily involve the substitution of the hydroxyl proton (O-alkylation and O-acylation) or the entire hydroxyl group (chlorination).

O-Alkylation

O-alkylation of this compound results in the formation of 2-alkoxy-5-methyl-3-nitropyridine derivatives. This reaction is typically carried out by treating the substrate with an alkylating agent in the presence of a base.

Table 1: General Conditions for O-Alkylation

| Parameter | Condition | Reference |

| Alkylating Agents | Alkyl halides (e.g., methyl iodide, ethyl bromide), Dialkyl sulfates | General knowledge |

| Bases | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium methoxide (NaOMe) | General knowledge |

| Solvents | Dimethylformamide (DMF), Acetone, Methanol | General knowledge |

| Temperature | Room temperature to reflux | General knowledge |

This protocol is adapted from the synthesis of a structurally similar compound and may require optimization for this compound.

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dry methanol. To this, add sodium metal portion-wise with cooling to control the exothermic reaction. Stir until all the sodium has dissolved.

-

Reaction: To the freshly prepared sodium methoxide solution, add a solution of this compound in dry methanol dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for a similar reaction (O-methylation of 2-chloro-4-methyl-5-nitropyridine):

| Reactant | Product | Yield | Reference |

| 2-chloro-4-methyl-5-nitropyridine | 2-methoxy-4-methyl-5-nitropyridine | 98% | [3] |

O-Acylation

O-acylation introduces an acyl group to the oxygen atom of the hydroxyl group, forming an ester. This is commonly achieved using acid chlorides or anhydrides in the presence of a base, often pyridine, which can also act as the solvent.

Table 2: General Conditions for O-Acylation

| Parameter | Condition | Reference |

| Acylating Agents | Acetic anhydride, Acetyl chloride, Benzoyl chloride | [4] |

| Base/Solvent | Pyridine, Triethylamine | [4] |

| Catalyst (optional) | 4-Dimethylaminopyridine (DMAP) | General knowledge |

| Temperature | 0 °C to room temperature | [4] |

-

Dissolution: Dissolve this compound in anhydrous pyridine under an inert atmosphere.

-

Acylation: Cool the solution to 0 °C and add acetic anhydride dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quenching: Quench the reaction by the slow addition of methanol.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Chlorination

The hydroxyl group can be replaced by a chlorine atom using a chlorinating agent such as thionyl chloride (SOCl₂), providing a key intermediate for further nucleophilic substitution reactions.

This protocol is for the specific target molecule and has reported quantitative data.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (0.01 mol) and thionyl chloride (15 ml).

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux and maintain for 3 hours.

-

Work-up: After cooling, carefully evaporate the excess thionyl chloride under reduced pressure. Dilute the residue with water.

-

Extraction: Extract the aqueous solution with dichloromethane.

-

Isolation: Dry the combined organic phases over an anhydrous drying agent, filter, and evaporate the solvent to afford the product.

Quantitative Data for Chlorination:

| Reactant | Product | Yield | Reference |

| This compound | 2-Chloro-5-methyl-3-nitropyridine | 92% | [5] |

Spectroscopic Data of a Derivative

The following data is for 2-methoxy-4-methyl-5-nitropyridine, a close analog of the O-methylated product of the target molecule.

Table 3: Spectroscopic Data for 2-methoxy-4-methyl-5-nitropyridine

| Spectroscopy | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H) | [3] |

| LRMS (m/z) | 168 (M+), 167, 151, 138, 80 | [3] |

Logical Workflow for Derivatization and Potential Applications

The derivatized products of this compound can serve as intermediates for the synthesis of more complex molecules with potential biological activity.

The 2-chloro derivative is particularly valuable as it can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols) at the 2-position. It can also participate in metal-catalyzed cross-coupling reactions to form C-C bonds. The alkoxy and acyloxy derivatives can be used as protected forms of the hydroxyl group, which can be deprotected under appropriate conditions. These transformations open avenues for the synthesis of a wide array of novel compounds for screening in drug discovery programs.

Conclusion

The hydroxyl group of this compound is a reactive handle that can be readily functionalized through O-alkylation, O-acylation, and chlorination. The electronic influence of the nitro and methyl groups plays a crucial role in modulating this reactivity. This guide provides the necessary technical information, including experimental protocols and potential synthetic pathways, to aid researchers in leveraging the chemistry of this versatile molecule for the development of new chemical entities. Further investigation into optimizing reaction conditions for O-alkylation and O-acylation of this specific substrate is warranted to expand its synthetic utility.

References

- 1. 2-Methoxy-3-methyl-5-nitropyridine - High purity | EN [georganics.sk]

- 2. Search chemical reactions confidently | CAS [cas.org]

- 3. prepchem.com [prepchem.com]

- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

The Versatile Scaffold: Unlocking the Potential of 2-Hydroxy-5-methyl-3-nitropyridine in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of pyridine derivatives, 2-Hydroxy-5-methyl-3-nitropyridine stands out as a versatile building block, offering multiple reaction sites for the construction of complex and biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role as a key intermediate in the synthesis of targeted therapies.

Core Compound Profile

This compound (CAS 7464-14-4) is a commercially available organic compound that serves as a valuable starting material in multi-step organic synthesis.[1][2] Its chemical structure, featuring hydroxyl, methyl, and nitro groups on a pyridine ring, allows for a variety of chemical transformations, making it an attractive scaffold for creating diverse chemical libraries for drug discovery.[3]

Key Synthetic Intermediate: 2-Chloro-5-methyl-3-nitropyridine

For many medicinal chemistry applications, this compound is first converted to its more reactive chloro-derivative, 2-chloro-5-methyl-3-nitropyridine.[2][4] This conversion is a critical step that activates the pyridine ring for subsequent nucleophilic substitution reactions, a common strategy in the synthesis of pharmaceutical compounds.

Application in the Synthesis of Janus Kinase 2 (JAK2) Inhibitors

A significant application of 2-chloro-5-methyl-3-nitropyridine is in the synthesis of potent inhibitors of Janus Kinase 2 (JAK2).[5] JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways that regulate cell growth, proliferation, and differentiation.[6] Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 an important therapeutic target.[5][6]

Synthetic Pathway to JAK2 Inhibitors

The synthesis of potent JAK2 inhibitors has been reported starting from 2-amino-5-methylpyridine, which is a precursor to this compound and its chloro-derivative. The general synthetic scheme involves the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom with various secondary amines. The resulting carboxylic acids are then coupled with aromatic amines to yield the final inhibitor compounds.[4]

Biological Activity of Synthesized JAK2 Inhibitors

A series of compounds synthesized using this pathway demonstrated inhibitory activity against JAK2. The most potent compounds exhibited IC50 values in the low micromolar range, highlighting the potential of this scaffold in developing effective kinase inhibitors.

| Compound ID | Target | IC50 (µM) |

| Compound A | JAK2 | 8.5 |

| Compound B | JAK2 | 10.2 |

| Compound C | JAK2 | 12.2 |

| Data sourced from a review on nitropyridines in bioactive molecule synthesis.[4] |

Potential in Proteasome and Transglutaminase 2 Inhibition

While the application in JAK2 inhibition is well-documented, this compound has also been mentioned as a potential starting material for the synthesis of proteasome inhibitors and transglutaminase 2 (TG2) inhibitors.[4]

-

Proteasome Inhibitors: The proteasome is a key cellular machinery responsible for protein degradation. Its inhibition is a validated strategy in cancer therapy.[7][8]

-

Transglutaminase 2 (TG2) Inhibitors: TG2 is a multifunctional enzyme implicated in various diseases, including celiac disease, neurodegenerative disorders, and cancer.[9][10]

Further research is required to fully explore and substantiate the utility of the this compound scaffold in the development of inhibitors for these targets.

Experimental Protocols

Synthesis of 2-Chloro-5-methyl-3-nitropyridine

This protocol describes the conversion of this compound to its chlorinated derivative, a key step for further functionalization.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction mixture with ice-cold water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield 2-chloro-5-methyl-3-nitropyridine.[11]

General Procedure for the Synthesis of JAK2 Inhibitors

The following is a generalized protocol based on the synthetic strategy for preparing JAK2 inhibitors from 2-chloro-5-methyl-3-nitropyridine derivatives.

Step 1: Oxidation to Carboxylic Acid

-

The methyl group of the 2-chloro-5-methyl-3-nitropyridine starting material is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate).

Step 2: Nucleophilic Substitution with Secondary Amines

-

The 2-chloro-3-nitro-5-(carboxylic acid)pyridine is reacted with a variety of secondary amines. The chlorine atom at the 2-position is displaced by the amine nucleophile.

Step 3: Amide Coupling with Aromatic Amines

-

The resulting carboxylic acid from Step 2 is coupled with a range of aromatic amines using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final amide products.[4]

Conclusion

This compound, primarily through its chloro-derivative, serves as a valuable and versatile intermediate in medicinal chemistry. Its demonstrated utility in the synthesis of potent JAK2 inhibitors underscores its potential for the development of targeted therapies. Further exploration of this scaffold for the design and synthesis of inhibitors for other clinically relevant targets, such as the proteasome and transglutaminase 2, is a promising avenue for future drug discovery efforts. The synthetic accessibility and the potential for diverse functionalization make this compound a key building block for the generation of novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. 2-Chloro-3-methyl-5-nitropyridine | C6H5ClN2O2 | CID 89648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and proteasome inhibition of lithocholic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Patterns of Proteasome Inhibitors: Lessons Learned from Two Decades of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel irreversible peptidic inhibitors of transglutaminase 2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-chloro-5-methyl-3-nitropyridine from "2-Hydroxy-5-methyl-3-nitropyridine"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-chloro-5-methyl-3-nitropyridine, an important intermediate in medicinal chemistry, from 2-hydroxy-5-methyl-3-nitropyridine. The primary methods involve chlorination using common reagents such as thionyl chloride and phosphorus oxychloride. This guide includes a summary of reaction conditions and yields, comprehensive experimental procedures, and a visual representation of the synthetic workflow to ensure reproducibility and scalability in a research and development setting.

Introduction

2-Chloro-5-methyl-3-nitropyridine is a key building block in the synthesis of various bioactive molecules and pharmacophores.[1] The conversion of this compound to its chloro derivative is a crucial step in elaborating the pyridine core for further functionalization. The methods outlined below describe robust and efficient procedures for this transformation using standard laboratory chlorinating agents.

Data Presentation

The following table summarizes the quantitative data from various reported syntheses of 2-chloro-5-methyl-3-nitropyridine.

| Chlorinating Agent(s) | Co-reagent/Solvent | Temperature | Time | Yield (%) | Purity (%) | Reference |

| Thionyl chloride (SOCl₂) | DMF (catalytic) | Reflux | 3 h | 92 | Not Reported | [1] |

| Phosphorus oxychloride (POCl₃) / Phosphorus pentachloride (PCl₅) | None | 60 °C | 16 h | 89.5 | 99.5 | [2] |

| Phosphorus oxychloride (POCl₃) / Phosphorus pentachloride (PCl₅) | None | 100-105 °C | 5 h | 95.3 | 99.8 | [3] |

| Phosphorus oxychloride (POCl₃) | Pyridine | 140 °C | 2 h | >90 | Not Reported | [4][5][6] |

Experimental Protocols

Two primary methods for the synthesis of 2-chloro-5-methyl-3-nitropyridine are detailed below.

Protocol 1: Chlorination using Thionyl Chloride

This protocol is based on the reaction of this compound with thionyl chloride in the presence of a catalytic amount of DMF.[1]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (0.01 mol).

-

Carefully add thionyl chloride (15 ml) to the flask.

-

Add a catalytic amount of DMF (a few drops).

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After cooling to room temperature, carefully evaporate the excess thionyl chloride under reduced pressure.

-

Dilute the residue with water.

-

Extract the aqueous solution with dichloromethane (3 x 20 ml).

-

Combine the organic phases and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization. Crystals suitable for X-ray diffraction can be obtained by slow evaporation from a hexane/methylene chloride mixture.[1]

Protocol 2: Chlorination using Phosphorus Oxychloride and Phosphorus Pentachloride

This method employs a mixture of phosphorus oxychloride and phosphorus pentachloride for the chlorination reaction.[2][3]

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Ice water

-

Ethyl acetate or Dichloromethane

-

Saturated sodium bicarbonate solution (optional, for neutralization)